REACTION_SMILES
|
[F:11][c:12]1[c:13]([N+:18](=[O:19])[O-:20])[cH:14][cH:15][cH:16][cH:17]1.[H-:9].[NH2:1][c:2]1[cH:3][cH:4][cH:5][cH:6][c:7]1[F:8].[Na+:10].[O:21]=[CH:22][N:23]([CH3:24])[CH3:25]>>[NH:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][c:7]1[F:8])[c:12]1[c:13]([N+:18](=[O:19])[O-:20])[cH:14][cH:15][cH:16][cH:17]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1ccccc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccccc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
O=[N+]([O-])c1ccccc1Nc1ccccc1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |